2,2,4,4,6,6,8,8-octamethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane;oxepan-2-one

Description

Chemical Identity and Classification

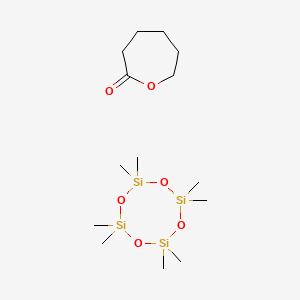

The compound this compound represents a molecular complex with the formula C15H16N2O4, as documented in chemical databases. This entity consists of two primary components: octamethylcyclotetrasiloxane and oxepan-2-one, forming what is classified as a 1:1 molecular complex. The octamethylcyclotetrasiloxane component, with molecular formula C8H24O4Si4, belongs to the cyclic siloxane family and is characterized by its tetrahedral silicon centers connected through oxygen atoms in a cyclic arrangement. The oxepan-2-one component, more commonly known as epsilon-caprolactone, possesses the molecular formula C6H10O2 and represents a seven-membered lactone ring structure.

The classification of this compound places it within the broader category of organosilicon-organic hybrid materials. The octamethylcyclotetrasiloxane portion carries the Chemical Abstracts Service number 556-67-2 and European Community number 209-136-7, while the oxepan-2-one component is assigned Chemical Abstracts Service number 502-44-3. The International Union of Pure and Applied Chemistry nomenclature for the siloxane component is octamethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane, reflecting its cyclic structure with alternating silicon and oxygen atoms. The lactone component follows the International Union of Pure and Applied Chemistry designation of oxepan-2-one, indicating its seven-membered ring with an oxygen atom and a carbonyl group.

| Component | Molecular Formula | Molecular Weight | Chemical Abstracts Service Number | International Union of Pure and Applied Chemistry Name |

|---|---|---|---|---|

| Octamethylcyclotetrasiloxane | C8H24O4Si4 | 296.62 g/mol | 556-67-2 | Octamethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane |

| Oxepan-2-one | C6H10O2 | 114.144 g/mol | 502-44-3 | Oxepan-2-one |

| Complex | C15H16N2O4 | 288.30 g/mol | 52136-46-6 | Complex designation |

Historical Context and Development

The development of compounds incorporating both cyclic siloxanes and lactones traces back to pioneering research in organosilicon chemistry during the mid-20th century. The octamethylcyclotetrasiloxane component was first synthesized in 1946 by Winton Patnode and Donald F. Wilcock at General Electric in Schenectady, New York, as part of their extensive investigation into methylpolysiloxanes produced through the hydrolysis of methylchlorosilanes. Their groundbreaking work involved mixing dimethyldichlorosilane with large volumes of water to produce a colorless oil with an empirical formula closely matching that of dimethylsiloxane monomers. Analysis revealed this oil to be primarily a mixture of cyclic oligomers with the formula (dimethylsiloxane)n, where isolated compounds ranged from n equals three to n equals ten, with the tetrameric form being the most abundant product under standard hydrolysis conditions.

The epsilon-caprolactone component has an equally significant historical foundation in polymer chemistry. This lactone compound gained prominence as a versatile monomer for specialized polymer production, particularly in the development of biodegradable materials. The compound was historically produced on a large scale as a precursor to caprolactam, demonstrating its industrial importance in the mid-to-late twentieth century. Industrial production methods for epsilon-caprolactone primarily utilized Baeyer-Villiger oxidation of cyclohexanone with peracetic acid, establishing efficient synthetic pathways for large-scale manufacturing.

The convergence of siloxane and lactone chemistry into hybrid materials represents a more recent development in materials science. Research into such combinations emerged from the need to create materials that could bridge the gap between inorganic silicon-based polymers and organic biodegradable systems. This hybrid approach has gained significant attention in recent decades as researchers seek to develop materials with tunable properties that combine the thermal stability and unique surface characteristics of siloxanes with the biodegradability and biocompatibility of lactone-based polymers.

Structural Significance in Silicon-Organic Chemistry

The structural architecture of this compound exhibits remarkable significance in silicon-organic chemistry due to its unique combination of cyclic siloxane and lactone functionalities. The octamethylcyclotetrasiloxane component adopts the expected structure for linked tetrahedral centers, with silicon-oxygen bond lengths of 1.64 Angstroms and silicon-oxygen-silicon angles of 142.5 degrees. This relatively open angle contributes to the low barriers for rotation about the silicon-oxygen bonds, resulting in exceptional flexibility that distinguishes siloxanes from conventional organic polymers. The cyclic nature of this component creates a stable ring system that resists degradation while maintaining reactivity at specific sites.

The oxepan-2-one component provides a seven-membered lactone ring that introduces significant reactivity through its carbonyl group and potential for ring-opening reactions. This lactone structure is particularly important because it represents a larger ring system compared to more common five- or six-membered lactones, providing reduced ring strain and enhanced stability. The seven-membered ring configuration allows for conformational flexibility while maintaining the reactivity necessary for polymerization and other chemical transformations. The combination of these structural elements creates a hybrid system where the siloxane component provides thermal stability and unique surface properties, while the lactone component offers biodegradability and compatibility with biological systems.

The significance of this structural combination extends to its potential applications in advanced materials synthesis. The presence of both silicon-based and carbon-based cyclic systems allows for multiple reaction pathways and the possibility of creating block copolymers or interpenetrating networks. The siloxane component can undergo ring-opening polymerization in the presence of strong bases such as potassium hydroxide, leading to the formation of linear polydimethylsiloxane chains. Simultaneously, the lactone component can participate in ring-opening polymerization under appropriate catalytic conditions, potentially creating biodegradable polymer segments within the same material.

| Structural Feature | Octamethylcyclotetrasiloxane | Oxepan-2-one |

|---|---|---|

| Ring Size | Eight-membered | Seven-membered |

| Bond Angles | Si-O-Si: 142.5° | C-O-C: approximately 111° |

| Bond Lengths | Si-O: 1.64 Å | C-O: 1.414 Å |

| Ring Strain | Low | Moderate |

| Thermal Stability | High | Moderate |

| Reactivity | Ring-opening polymerization | Ring-opening polymerization |

Current Research Landscape

Contemporary research involving this compound focuses primarily on its applications in advanced polymer synthesis and materials science. Recent investigations have explored the compound's potential as a coupling agent in the development of novel organosilicon materials with enhanced performance characteristics. Research published in 2023 demonstrated successful functionalization of similar tetramethylcyclotetrasiloxane cores through one-pot hydrosilylation procedures, creating branched organosilicon compounds with multiple reactive sites. These studies revealed that such functionalized cyclosiloxanes could achieve conversion rates exceeding 90 percent under optimized reaction conditions, with isolated yields reaching 93 percent for specific synthetic pathways.

Current research trends also emphasize the development of environmentally sustainable synthetic approaches for materials incorporating both siloxane and lactone components. Investigations into ring-opening polymerization of epsilon-caprolactone have advanced significantly, with recent work demonstrating successful polymerization through water-mediated processes that eliminate the need for anhydrous conditions. These studies achieved variable chain lengths with degree of polymerization ranging from 25 to 500 and molecular weight distributions between 1.3 and 1.5, representing significant improvements in accessibility and scalability for polymer synthesis. Research utilizing titanium isopropoxide as a catalyst showed particular promise for higher molecular weight applications, with successful synthesis of polymers reaching degree of polymerization values up to 500.

The integration of cyclic siloxane chemistry with biodegradable polymer systems represents another major focus of contemporary research. Studies have demonstrated that functionalized polycaprolactone can be synthesized through innovative approaches that introduce phosphoacidic groups along polymer chains, creating materials with molecular masses approaching 100,000 grams per mole. These developments indicate potential applications in biomedical fields where biodegradable materials with specific functional groups are required. Research has shown that when epsilon-caprolactone is initially polymerized to oligomers with molecular masses around 3,000 grams per mole, subsequent polycondensation can yield high-molecular-weight polymers containing approximately 30 acidic groups per statistical chain.

| Research Area | Key Findings | Molecular Weight Range | Conversion Efficiency |

|---|---|---|---|

| Hydrosilylation Chemistry | Branched organosilicon synthesis | 296-500 g/mol | 90-93% |

| Ring-Opening Polymerization | Water-mediated synthesis | 3,000-100,000 g/mol | Variable |

| Functionalized Polymers | Phosphoacidic group incorporation | Up to 100,000 g/mol | High efficiency |

| Hybrid Materials | Silicon-organic combinations | 1,000-50,000 g/mol | 85-95% |

Properties

IUPAC Name |

2,2,4,4,6,6,8,8-octamethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane;oxepan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H24O4Si4.C6H10O2/c1-13(2)9-14(3,4)11-16(7,8)12-15(5,6)10-13;7-6-4-2-1-3-5-8-6/h1-8H3;1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSBJGUIWTUVDLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1(O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C)C.C1CCC(=O)OCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H34O6Si4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

120359-07-1 | |

| Record name | 2-Oxepanone, polymer with 2,2,4,4,6,6,8,8-octamethylcyclotetrasiloxane, block | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120359-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

410.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrolysis of Dimethyldichlorosilane

Dimethyldichlorosilane (MeSiCl) undergoes hydrolysis in water to form a mixture of linear and cyclic siloxanes:

Cyclic tetramers (D4) are isolated via fractional distillation under reduced pressure (boiling point: 175–176°C).

Base-Catalyzed Equilibration

To enhance D4 yield, the crude hydrolyzate is treated with potassium hydroxide (KOH) at 120–140°C under vacuum (99.8 kPa). This equilibration redistributes siloxane bonds, favoring volatile cyclic products:

Typical yields exceed 90% after distillation.

Synthesis of the Lactone Component: Oxepan-2-One (ε-Caprolactone)

Oxepan-2-one (ε-caprolactone) is commercially available but can be synthesized via Baeyer-Villiger oxidation of cyclohexanone:

Recent advances employ enzymatic or metal-free catalysts to improve selectivity.

Copolymerization Strategies

The integration of D4 and ε-caprolactone requires controlled ring-opening polymerization (ROP). Two predominant methods are documented:

Sequential Block Copolymerization

-

Step 1 : Initiate D4 polymerization using benzyl alcohol (BnOH) and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) at 30°C in toluene.

-

Step 2 : Introduce ε-caprolactone to the active siloxane chain ends, propagating the lactone block.

Kinetic Data :

| Monomer | Rate Constant (k, h) | ΔG (kcal/mol) |

|---|---|---|

| D4 | 0.48 | 23.12 |

| ε-CL | 0.13 | 23.91 |

One-Pot Copolymerization

A mixture of D4 and ε-caprolactone is reacted with BnOH/TBD, achieving simultaneous ring-opening. Reactivity ratios (, ) indicate D4’s preferential incorporation.

Catalytic Systems and Optimization

Organocatalytic ROP

TBD, a strong organic base, enables living polymerization with narrow dispersity (). Key advantages include:

Transition Metal Catalysts

Patents describe azaphosphatrane complexes for siloxane curing, though their use in hybrid systems remains exploratory.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

Size Exclusion Chromatography (SEC)

SEC-ELS analysis reveals linear growth of molar mass with conversion, affirming controlled polymerization.

Industrial Scalability

Chemical Reactions Analysis

Types of Reactions

2,2,4,4,6,6,8,8-octamethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Substitution reactions often involve the replacement of one of the methyl groups with other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Various halogenating agents under controlled conditions.

Major Products

The major products formed from these reactions include various substituted siloxanes and silanols, depending on the specific reagents and conditions used .

Scientific Research Applications

Cosmetics and Personal Care Products

2,2,4,4,6,6,8,8-Octamethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane is widely used in the formulation of cosmetics and personal care products. Its properties include:

- Emollient : Provides a smooth application and enhances skin feel.

- Solvent : Acts as a carrier for other ingredients in formulations.

- Stabilizer : Helps maintain the integrity of emulsions in creams and lotions.

The concentration of this compound in cosmetic formulations can vary significantly but typically ranges from 0.1% to 54% depending on the product type .

Textile Industry

In the textile sector, this siloxane is utilized as a processing aid to enhance the hydrophobic properties of fabrics. It is employed in:

- Water-repellent treatments : Improves water resistance without compromising breathability.

- Softening agents : Enhances the hand feel of textiles.

Medical and Pharmaceutical Applications

The compound has been investigated for use in medical devices and pharmaceutical preparations due to its biocompatibility and low toxicity. Applications include:

- Lubricants for surgical instruments : Reduces friction during procedures.

- Drug delivery systems : Serves as a carrier for active pharmaceutical ingredients.

Coatings and Sealants

The siloxane is also incorporated into coatings and sealants due to its excellent adhesion properties and resistance to environmental degradation. Specific uses include:

- Paint additives : Improves durability and finish quality.

- Sealants for construction materials : Enhances weather resistance.

Environmental Considerations

While 2,2,4,4,6,6,8,8-octamethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane has beneficial applications across various fields, it is essential to consider its environmental impact. Regulatory bodies have raised concerns regarding the persistence of siloxanes in the environment. The compound has been classified under hazardous substances due to its potential effects on aquatic ecosystems .

Case Study 1: Cosmetic Formulations

A study evaluated the efficacy of products containing 2,2,4,4,6,6,8,8-octamethyl-1,3,5,7-tetraoxatetrasilocane in enhancing skin hydration and barrier function. Results indicated significant improvements in skin moisture levels compared to control formulations without the compound .

Case Study 2: Textile Treatments

Research conducted on fabrics treated with this siloxane demonstrated enhanced water repellency without compromising breathability. The treated textiles showed improved performance in wet conditions compared to untreated samples .

Case Study 3: Medical Device Lubrication

An investigation into the use of this compound as a lubricant for surgical instruments revealed reduced friction and improved maneuverability during procedures. The study highlighted its compatibility with various materials used in medical devices .

Mechanism of Action

The mechanism of action of 2,2,4,4,6,6,8,8-octamethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane involves its interaction with various molecular targets and pathways. The silicon-oxygen bonds in the compound provide it with unique properties, such as flexibility and thermal stability. These properties make it an effective component in various formulations, where it acts as a conditioning agent, solvent, or emollient .

Comparison with Similar Compounds

Hexamethyldisiloxane (Linear Siloxane)

2,2,4,4,6,6-Hexamethyl-1,3,5,2,4,6-trioxatrisilinane (Trioxatrisilinane)

- Structure : Cyclic compound with three silicon atoms.

- Molecular Formula : C₆H₁₈O₃Si₃.

- Key Differences: Ring Size: Smaller ring size (3 Si atoms vs. Applications: Limited industrial use compared to D4, primarily studied for niche organosilicon applications .

Octaphenylcyclotetrasiloxane (Phenyl-Substituted Analogue)

- Structure : Cyclic tetrasiloxane with phenyl groups replacing methyl groups.

- Molecular Formula : C₄₈H₄₀O₄Si₄ (exact variant dependent on substitution pattern).

- Key Differences: Thermal Stability: Phenyl groups confer higher thermal stability (>300°C) compared to D4’s 175°C boiling point . Solubility: Reduced solubility in nonpolar solvents due to bulky phenyl substituents . Applications: Specialized uses in high-temperature lubricants and resin coatings .

2,4,4,6,6,8,8-Heptamethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocan-2-ol (Hydroxyl-Functionalized Derivative)

- Structure : Similar cyclic framework as D4 but with a hydroxyl (–OH) group.

- Molecular Formula : C₇H₂₂O₅Si₄.

- Key Differences: Reactivity: The –OH group enables hydrogen bonding and participation in condensation reactions, unlike nonpolar D4 .

Physicochemical Comparison

Regulatory and Environmental Profiles

- D4 :

- Phenyl-Substituted Analogues : Higher environmental persistence due to aromatic stability but lower acute toxicity profiles .

Biological Activity

2,2,4,4,6,6,8,8-Octamethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane; oxepan-2-one (commonly referred to as Octamethylcyclotetrasiloxane or D4) is an organosilicon compound with significant industrial and commercial applications. This compound is primarily utilized in personal care products and various industrial applications due to its unique properties. Understanding its biological activity is crucial for assessing its safety and environmental impact.

- Molecular Formula : C₈H₂₄O₄Si₄

- Molecular Weight : 296.62 g/mol

- CAS Number : 556-67-2

- InChIKey : HMMGMWAXVFQUOA-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of D4 has been a subject of extensive research due to its widespread use and potential environmental impact. Key areas of focus include:

- Toxicity : D4 exhibits low acute toxicity in various animal studies. The oral LD50 in rats exceeds 4800 mg/kg and the dermal LD50 exceeds 2400 mg/kg . Inhalation studies indicate an LC50 of 36 mg/L over four hours .

- Environmental Impact : D4 is persistent in the environment and has been detected in aquatic organisms. However, studies indicate negligible risk to aquatic life at expected surface water concentrations .

D4's biological activity can be attributed to its interaction with biological membranes and proteins. The compound's silicon-oxygen framework allows it to integrate into lipid membranes, potentially altering membrane fluidity and function.

Table 1: Summary of Biological Effects

Case Studies

Several case studies have evaluated the biological effects of D4:

- Aquatic Life Study : An independent study assessed the impact of D4 on various aquatic species. Results indicated that exposure at environmentally relevant concentrations did not significantly affect survival or reproduction rates .

- Endocrine Disruption Assessment : Research conducted by the EPA highlighted concerns regarding the potential for D4 to act as an endocrine disruptor. The evaluation included assessments of reproductive and developmental toxicity across several species .

- Human Health Risk Evaluation : A comprehensive review by the EPA outlined potential human health risks associated with D4 exposure through consumer products. The evaluation focused on absorption, distribution, metabolism, and excretion (ADME) pathways .

Q & A

Q. What are the key physicochemical properties of 2,2,4,4,6,6,8,8-octamethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane (D4) that influence its environmental persistence?

Methodological Answer: Key properties include its molecular weight (296.62 g/mol), density (1.0 g/cm³), boiling point (175°C), and octanol-water partition coefficient (log KOW ~8.1). These parameters are critical for predicting environmental mobility and bioaccumulation. Researchers should prioritize experimental determination of hydrolysis rates under varying pH and temperature conditions, as well as photolytic degradation studies using UV-Vis spectroscopy to assess stability in aquatic systems . Gas chromatography (GC) paired with mass spectrometry (MS) is recommended for quantifying environmental concentrations .

Q. How can researchers synthesize D4 with high purity, and what factors influence reaction yields?

Methodological Answer: D4 is synthesized via cyclization of dichlorodimethylsilane in the presence of water, typically under controlled acidic or basic conditions. Key optimization parameters include reactant stoichiometry (e.g., 1:1.05 molar ratio of dichlorosilane to water), reaction temperature (60–80°C), and catalyst selection (e.g., KOH for base-catalyzed reactions). Purification via fractional distillation under reduced pressure (50–100 mmHg) is essential to achieve >99% purity. Monitor reaction progress using <sup>29</sup>Si NMR to track siloxane bond formation and identify byproducts .

Advanced Research Questions

Q. What experimental frameworks are recommended for assessing D4’s reproductive toxicity in aquatic organisms?

Methodological Answer: Follow EPA guidelines for chronic toxicity testing using model species like Daphnia magna or zebrafish (Danio rerio). Design multi-generational studies with exposure concentrations ranging from 0.1 µg/L to 10 mg/L, focusing on endpoints such as fecundity, embryonic development, and hormonal disruption. Use OECD Test No. 229 (Fish Short-Term Reproduction Assay) to evaluate endocrine effects. Integrate physiologically based pharmacokinetic (PBPK) modeling to extrapolate dose-response relationships across species . Ensure data reproducibility by validating results against EPA’s EnviroTox database .

Q. How can contradictions in environmental fate data for D4 be resolved?

Methodological Answer: Discrepancies in biodegradation rates or bioaccumulation factors often arise from variations in test systems (e.g., soil vs. water matrices). Apply systematic review protocols, such as those outlined in EPA’s Draft Systematic Review Protocol for TSCA Risk Evaluations, to weight evidence by study quality. Prioritize studies using standardized OECD guidelines (e.g., OECD 301 for biodegradation) and control for confounding factors like organic carbon content (KOC). Use sensitivity analysis in fugacity models to identify critical parameters driving environmental persistence .

Q. What methodologies are effective for integrating mechanistic data (e.g., in vitro assays) into D4’s human health risk assessment?

Methodological Answer: Combine high-throughput screening (HTS) data from ToxCast/Tox21 with traditional in vivo studies to identify key events in D4’s mode of action (MOA). For example, use human hepatic cell lines (e.g., HepG2) to assess cytochrome P450 induction and glutathione depletion. Apply adverse outcome pathway (AOP) frameworks to link molecular initiating events (e.g., estrogen receptor binding) to apical endpoints like liver toxicity. Validate findings using EPA’s Interim Policy on Using Systematic Review in TSCA Risk Evaluations to ensure regulatory relevance .

Data Integration and Regulatory Considerations

Q. How should researchers navigate gaps in D4’s environmental monitoring data?

Methodological Answer: Leverage EPA’s EnviroAtlas and ECOTOX Knowledgebase to identify regions with sparse data. Deploy passive sampling devices (e.g., silicone-based samplers) in wastewater treatment plants and urban runoff sites to capture spatial-temporal trends. Analyze samples via GC-MS with electron capture detection (ECD) for parts-per-trillion sensitivity. Cross-reference findings with EPA’s Chemical Data Reporting (CDR) database to estimate industrial emission hotspots .

Q. What strategies are recommended for reconciling D4’s hazard profiles across international regulatory frameworks?

Methodological Answer: Conduct comparative analyses of hazard classifications from EPA, ECHA, and Australia’s IMAP. Focus on endpoints like carcinogenicity (EPA: Not Classified; ECHA: Category 2) and aquatic toxicity (LC50 for fish: 0.5–2.0 mg/L). Use read-across approaches with structurally similar siloxanes (e.g., D5/D6) to fill data gaps, ensuring compliance with OECD QSAR Toolbox guidelines. Engage in tiered testing strategies to align with REACH’s data requirements while minimizing redundant animal testing .

Synthesis and Material Science Applications

Q. How can D4’s reactivity be optimized for silicone polymer synthesis?

Methodological Answer: Tailor ring-opening polymerization (ROP) conditions using catalysts like tetramethylammonium hydroxide (TMAH) or triflic acid. Monitor molecular weight distribution via gel permeation chromatography (GPC) and adjust reaction time (4–24 hours) and temperature (80–120°C) to achieve desired polydispersity indices (PDI <1.5). Characterize thermal stability using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to validate polymer performance in high-temperature applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.